molecular formula C20H22N2O4S B2963414 N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide CAS No. 1286720-48-6

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide

Cat. No.: B2963414
CAS No.: 1286720-48-6
M. Wt: 386.47
InChI Key: YORZNFOFYKSZEB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide is a sulfonamide derivative characterized by a central ethanesulfonamide core substituted with a 4-methoxyphenyl group, a furan-2-ylmethyl moiety, and a pyridin-2-ylmethyl group. Its synthesis typically involves multi-step organic reactions, including reductive amination or dehydration protocols, to assemble the diverse substituents .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-25-19-9-7-17(8-10-19)11-14-27(23,24)22(16-20-6-4-13-26-20)15-18-5-2-3-12-21-18/h2-10,12-13H,11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORZNFOFYKSZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl and pyridin-2-ylmethyl amines. These amines are then reacted with 2-(4-methoxyphenyl)ethanesulfonic acid chloride under controlled conditions to form the final product. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity. The use of high-throughput screening methods helps in optimizing reaction parameters and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid.

  • Reduction: Reduction of the sulfonamide group can yield the corresponding amine.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group can engage in hydrogen bonding and π-π interactions, respectively, with biological targets. The pyridinylmethyl group can act as a ligand for metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Key Observations :

  • Core Diversity : The target compound’s ethanesulfonamide core differs from ethenesulfonamide (6i), picolinamide (119, 147), and pyrimidine-sulfonamide analogs . These variations influence conformational flexibility and electronic properties.
  • Substituent Impact : The 4-methoxyphenyl group is a common feature in analogs like 6i and 147, suggesting its role in enhancing solubility or receptor binding . The furan-2-ylmethyl and pyridin-2-ylmethyl groups in the target compound may confer unique steric or electronic effects compared to trimethoxyphenyl (6i) or fluorophenyl substituents .

Yield and Purification Comparisons

  • Ethenesulfonamide 6i : Yield of 56% after silica gel chromatography; melting point 176–178°C .
  • Picolinamide 119 : Yield of 60% with a melting point of 105–107°C .
  • Picolinamide 147 : Higher yield (83%) due to optimized reaction conditions .

Melting Points and Solubility

  • The target compound’s melting point is unreported, but analogs with similar substituents (e.g., 6i at 176–178°C , 119 at 105–107°C ) suggest moderate thermal stability.
  • The 4-methoxyphenyl group likely enhances lipid solubility, while the pyridine and furan rings may improve aqueous solubility via hydrogen bonding .

Biological Activity

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, aiming to provide a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C22H20N4O3S2
  • Molecular Weight : 452.6 g/mol
  • CAS Number : 954640-05-2

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated efficacy against non-small cell lung carcinoma (NSCLC) by inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including DNA alkylation and interference with cell cycle regulation .

Antimicrobial Activity

Sulfonamide derivatives have historically been known for their antimicrobial properties. Research has shown that this compound exhibits broad-spectrum antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis, similar to traditional sulfonamides. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death .

Case Studies

  • Case Study on Anticancer Effects :
    • A study published in 2023 investigated the effects of this compound on NSCLC cell lines. The results indicated a dose-dependent reduction in cell viability, with notable apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy :
    • Another research effort assessed the antimicrobial activity of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism
AnticancerSignificant reduction in tumor growthInhibition of cell cycle and apoptosis
AntimicrobialEffective against multiple pathogensInhibition of folate synthesis

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